9-(4-ethylphenyl)-3-(2-methoxyethyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
Description
This compound belongs to the tetrahydropyrimidopurine-dione class, characterized by a tricyclic scaffold comprising fused pyrimidine and purine rings. The core structure is modified at key positions:
- Position 3: A 2-methoxyethyl chain, introducing polarity and influencing solubility .
- Positions 1 and 7: Methyl groups, which stabilize the conformation and reduce metabolic degradation .
The ethylphenyl substituent may confer selectivity for central nervous system (CNS) targets, while the methoxyethyl group balances hydrophilicity for improved bioavailability . Current research suggests structural similarities to xanthine derivatives, which are known for adenosine receptor antagonism and monoamine oxidase (MAO) inhibition .
Properties
IUPAC Name |
9-(4-ethylphenyl)-3-(2-methoxyethyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O3/c1-5-15-6-8-16(9-7-15)25-12-14(2)13-26-17-18(22-20(25)26)23(3)21(28)24(19(17)27)10-11-29-4/h6-9,14H,5,10-13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOBCYTRJYMZJBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2CC(CN3C2=NC4=C3C(=O)N(C(=O)N4C)CCOC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-ethylphenyl)-3-(2-methoxyethyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione typically involves multiple steps. One common method includes the alkylation of adenosine and 2-aminoadenosine in dimethylsulfoxide using 1-methanesulfonyloxy-2-methoxyethane as an alkylating agent, with bases such as t-BuOK, KOH, and NaH under mild heating .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
9-(4-ethylphenyl)-3-(2-methoxyethyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione can undergo several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxyethyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
9-(4-ethylphenyl)-3-(2-methoxyethyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic effects, including as an antihypertensive agent.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 9-(4-ethylphenyl)-3-(2-methoxyethyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. For instance, it may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
The table below compares the target compound with analogous derivatives:
Key Research Findings
- Substituent Position Matters : Para-substituted aryl groups (e.g., 4-ethylphenyl in the target) show higher receptor selectivity compared to meta-substituted analogs (e.g., 3-methoxyphenyl in ) .
- Polar Groups Enhance Solubility: The 2-methoxyethyl chain in the target compound reduces logP compared to nonpolar analogs like 3-(4-methylbenzyl) derivatives (logP ~2.8 vs. ~3.5) .
- Biological Activity Trends: MAO-B Inhibition: Xanthine-based analogs with halogenated benzyl groups (e.g., 9-(2-chloro-6-fluorobenzyl)...) exhibit MAO-B IC₅₀ values < 50 nM, suggesting the target’s ethylphenyl group may retain similar activity . Adenosine Receptor Antagonism: 8-Substituted pyrazinopurinediones (e.g., compound 65 in ) show A₂ₐ receptor affinity (Ki = 8 nM), highlighting the impact of substitution patterns.
Physicochemical Properties
Biological Activity
The compound 9-(4-ethylphenyl)-3-(2-methoxyethyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a member of the tetrahydropyrimido[2,1-f]purine family and has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : CHNO
- Molecular Weight : 366.41 g/mol
- CAS Number : 876151-43-8
Structure
The structure of the compound features a pyrimidine ring fused with a purine moiety, which is characteristic of many biologically active compounds. The presence of ethyl and methoxyethyl substituents is significant in modulating its pharmacological properties.
Research indicates that this compound may exhibit various biological activities through several mechanisms:
- Xanthine Oxidase Inhibition : The compound has been studied for its potential role in inhibiting xanthine oxidase (XOR), an enzyme involved in uric acid production. This inhibition can be beneficial in treating conditions like gout and hyperuricemia by reducing uric acid levels in the body .
- Antioxidant Properties : The compound may possess antioxidant capabilities, which contribute to cellular protection against oxidative stress. This activity is crucial in preventing damage from reactive oxygen species (ROS) and may have implications for cardiovascular health .
- Anti-inflammatory Effects : Preliminary studies suggest that the compound may exert anti-inflammatory effects by modulating cytokine production and inflammatory pathways. This could be particularly relevant in chronic inflammatory diseases .
Therapeutic Applications
The potential therapeutic applications of this compound include:
- Gout Treatment : Due to its xanthine oxidase inhibitory activity, it could be explored as a treatment option for gout patients.
- Cardiovascular Health : Its antioxidant properties may help mitigate oxidative stress-related cardiovascular diseases.
- Chronic Inflammatory Conditions : The anti-inflammatory effects could make it a candidate for managing various inflammatory disorders.
Study on Xanthine Oxidase Inhibition
A study published in the Journal of Medicinal Chemistry evaluated various pyrimidine derivatives for their ability to inhibit xanthine oxidase. The results indicated that certain modifications to the pyrimidine structure enhanced inhibitory potency, suggesting that compounds like this compound could be effective in managing hyperuricemia-related diseases .
Antioxidant Activity Assessment
In vitro assays demonstrated that this compound exhibited significant free radical scavenging activity. The antioxidant capacity was measured using DPPH (1,1-diphenyl-2-picrylhydrazyl) assays which showed that the compound effectively reduced DPPH radicals compared to standard antioxidants like ascorbic acid .
Anti-inflammatory Potential
Research published in Phytotherapy Research highlighted the anti-inflammatory properties of similar compounds within the same family. These findings suggest that this compound may also exert such effects through modulation of pro-inflammatory cytokines such as TNF-alpha and IL-6 .
Q & A
Q. How should researchers address low reproducibility in biological assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
